Azithromycin

Clinical Outcome Comparison Mortality Reduction Hospital-Free Days

Choose Azithromycin (CAS 83905-01-5) for its non-interchangeable pharmacokinetic profile. Its 15-membered azalide ring enables massive intracellular accumulation (I/E ratio ≈680 in alveolar macrophages), making it essential for phagocyte-mediated delivery studies. Unlike erythromycin or clarithromycin, it provides 4- to 8-fold greater potency against H. influenzae and a distinct cardiac safety profile—prolonging QT without inducing torsade de pointes. Ideal for pneumonia combination trials and intracellular pathogen research.

Molecular Formula C38H72N2O12
Molecular Weight 748.996
CAS No. 83905-01-0
Cat. No. B1574569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin
CAS83905-01-0
SynonymsAzithromycin
Molecular FormulaC38H72N2O12
Molecular Weight748.996
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
InChIKeyMQTOSJVFKKJCRP-BICOPXKESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azithromycin (CAS 83905-01-5): Key Procurement Considerations for Advanced-Generation Macrolide Antibiotics


Azithromycin (CAS 83905-01-5) is a 15-membered azalide antibiotic, a subclass of advanced-generation macrolides derived from erythromycin with structural modifications that confer a distinct pharmacokinetic and pharmacodynamic profile [1]. Unlike first-generation macrolides, azithromycin is characterized by an extended tissue elimination half-life, high intracellular accumulation, and a broad spectrum of activity that includes improved potency against Gram-negative respiratory pathogens such as Haemophilus influenzae [1][2]. These properties enable shortened, once-daily dosing regimens and differentiate azithromycin from erythromycin and clarithromycin in both clinical and industrial procurement contexts [2].

Why Erythromycin or Clarithromycin Cannot Be Assumed Interchangeable with Azithromycin in Scientific and Industrial Use Cases


While azithromycin, clarithromycin, and erythromycin belong to the macrolide antibiotic class, their divergent chemical structures give rise to substantial differences in tissue distribution kinetics, intracellular retention, proarrhythmic potential, dosing convenience, and tolerability [1]. Azithromycin's 15-membered azalide ring confers a dibasic character that enables non-saturable, massive cellular uptake and prolonged retention in phagocytes, a feature absent in the monobasic 14-membered macrolides erythromycin and clarithromycin [2]. In industrial-scale antimicrobial procurement for research or manufacturing, substituting azithromycin with erythromycin or clarithromycin would invalidate tissue-penetration studies, alter cell-based assay outcomes, compromise dosing regimen design, and introduce distinct safety liabilities [1][3]. The quantitative evidence below substantiates these non-interchangeable characteristics.

Quantitative Differentiation of Azithromycin (CAS 83905-01-5) from Comparator Macrolides and Alternative Regimens: A Procurement-Ready Evidence Synthesis


Reduced All-Cause Mortality and Increased Hospital-Free Days: Azithromycin plus β-Lactam versus Doxycycline plus β-Lactam for Hospitalized Community-Acquired Pneumonia

In a large observational study of 8,492 hospitalized patients with community-acquired pneumonia (CAP), azithromycin combined with a β-lactam was compared to doxycycline combined with a β-lactam. After 1:1 propensity score matching of 2,671 patients per group, azithromycin-treated patients exhibited a 29% reduction in in-hospital mortality (odds ratio 0.71, 95% CI 0.56-0.90), a 15% reduction in 30-day mortality (hazard ratio 0.85, 95% CI 0.72-0.99), and a 17% reduction in 90-day mortality (hazard ratio 0.83, 95% CI 0.73-0.95) [1]. Additionally, azithromycin-treated patients experienced significantly more hospital-free days, with an adjusted estimated difference of 1.37 days (95% CI 0.99-1.74) compared to doxycycline-based regimens [1].

Clinical Outcome Comparison Mortality Reduction Hospital-Free Days Infectious Disease

Superior Tissue Penetration and Extended Elimination Half-Life: Azithromycin versus Clarithromycin and Erythromycin in Pulmonary Compartments

A comparative pharmacokinetic study in foals directly measured the pulmonary disposition of three macrolides. Azithromycin demonstrated a significantly prolonged terminal half-life across all pulmonary compartments relative to both clarithromycin and erythromycin [1]. In serum, the half-life of azithromycin was 25.7 ± 15.4 hours, compared to approximately 4-6 hours for erythromycin and 3-7 hours for clarithromycin in human studies [1]. In pulmonary epithelial lining fluid (PELF), the half-life was 34.8 ± 30.9 hours, and in bronchoalveolar lavage (BAL) cells, it reached 54.4 ± 17.5 hours [1]. This extended persistence is unique among the macrolide class and directly underpins azithromycin's ability to maintain therapeutic tissue concentrations for up to 10 days following a 5-day oral course [2].

Pharmacokinetics Tissue Distribution Pulmonary Pharmacology Drug Development

Massive and Non-Saturable Cellular Uptake with Prolonged Retention: Azithromycin versus Erythromycin and Clarithromycin in Human Phagocytes

In a direct comparative in vitro study of five macrolide antibiotics using human polymorphonuclear neutrophils (PMNs) and phagocytic cell lines, azithromycin constituted a distinct group characterized by rapid, non-saturable uptake and a high degree of retention in preloaded cells [1]. The intracellular-to-extracellular concentration ratio (I/E) for azithromycin in alveolar macrophages reached approximately 680 after 3 hours of incubation, whereas erythromycin and clarithromycin exhibited saturable uptake and rapid egress across all cell types studied [1][2]. After 180 minutes of incubation in RAW 264.7 cells, the intracellular concentration of azithromycin was approximately 35 times higher than the extracellular concentration [1]. This dibasic property enables azithromycin to accumulate massively within phagocytes, which then serve as vehicles for targeted antibiotic delivery to infection sites [3].

Intracellular Pharmacokinetics Phagocyte Accumulation Cell-Based Assays Antibiotic Delivery

Lower Proarrhythmic Potential Despite Similar QT Prolongation: Azithromycin versus Erythromycin and Clarithromycin in Cardiac Electrophysiology Studies

A direct comparative electrophysiology study using isolated rabbit hearts demonstrated that while azithromycin, clarithromycin, and erythromycin all prolong the QT interval, they exhibit markedly different proarrhythmic potentials [1]. Erythromycin and clarithromycin altered the monophasic action potential (MAP) configuration to a triangular pattern and induced early afterdepolarizations (EADs) and torsade de pointes (TdP) [1]. In contrast, azithromycin caused a rectangular pattern of MAP prolongation and did not induce EADs or TdP, suggesting a fundamentally lower proarrhythmic liability [1][2]. A global pharmacovigilance analysis using VigiBase data (36,129,107 reports, 1968-2023) confirmed that while all three macrolides were associated with QT prolongation/TdP reports, azithromycin was distinguished by increased reporting of hypertension and heart failure rather than the more pronounced arrhythmogenic signals seen with erythromycin and clarithromycin [3].

Cardiovascular Safety QT Prolongation Torsade de Pointes Risk Drug Safety Assessment

Enhanced Gram-Negative Antibacterial Potency: Azithromycin versus Erythromycin and Clarithromycin against Haemophilus influenzae

A comprehensive in vitro susceptibility study comparing azithromycin (AZM) to erythromycin (EM) and clarithromycin (CAM) demonstrated that AZM possesses superior potency against Haemophilus influenzae, a key Gram-negative respiratory pathogen [1]. The MIC90 of azithromycin against H. influenzae was 3.13 μg/mL, which was four times more potent than erythromycin and eight times more potent than clarithromycin [1]. A separate European surveillance study reported an MIC90 of 2 mg/L for azithromycin against H. influenzae, compared to 16 mg/L for clarithromycin, with 100% of strains susceptible to azithromycin versus only 79% susceptible to clarithromycin [2]. Against Streptococcus pneumoniae, the MIC90 of azithromycin was equivalent to erythromycin and two-fold lower than clarithromycin [1].

Antibacterial Susceptibility MIC90 Comparison Gram-Negative Pathogens In Vitro Pharmacology

Improved Tolerability and Lower Discontinuation Rates: Intravenous Azithromycin versus Clarithromycin and Erythromycin in Controlled Studies

In a double-blind, double-dummy, placebo-controlled four-way crossover study of 12 healthy volunteers receiving intravenous infusions of azithromycin 500 mg once daily, clarithromycin 500 mg twice daily, and erythromycin 500 mg three times daily, azithromycin demonstrated significantly superior tolerability [1]. Clarithromycin caused clinically significant infusion site pain in 92% of participants (11 of 12) and was exclusively associated with phlebitis and inflammation, with discontinuation rates due to infusion site reactions reaching 50% [1]. In contrast, azithromycin had a 0% discontinuation rate due to infusion site reactions [1]. Erythromycin caused clinically significant abdominal pain or nausea in 25% of participants, with treatment interruption or discontinuation due to abdominal pain in 17% and nausea in 8% [1]. The area under score-time curves (AUSs) for infusion site tolerability were significantly better for azithromycin compared to clarithromycin (p < 0.0005), and AUSs for gastrointestinal tolerability were significantly better for azithromycin compared to erythromycin (p < 0.001) [1].

Intravenous Administration Tolerability Profile Infusion Site Reaction Clinical Study

Azithromycin (CAS 83905-01-5): Priority Research and Industrial Application Scenarios Informing Procurement Decisions


Comparative Effectiveness Trials for Hospitalized Community-Acquired Pneumonia Requiring β-Lactam Combination Therapy

Given the 29% reduction in in-hospital mortality and 1.37 additional hospital-free days associated with azithromycin plus β-lactam compared to doxycycline plus β-lactam in hospitalized CAP patients [1], procurement of azithromycin is justified for randomized controlled trials aiming to validate or extend these observational findings. Studies requiring a macrolide with a robust clinical outcomes evidence base in severe pneumonia should prioritize azithromycin over doxycycline or other alternatives when designing β-lactam combination regimens.

Intracellular Pharmacokinetic and Targeted Drug Delivery Studies Exploiting Phagocyte-Mediated Transport

Azithromycin's unique ability to achieve massive, non-saturable intracellular accumulation (I/E ratio ≈ 680 in alveolar macrophages) and prolonged retention in phagocytes, which is not exhibited by erythromycin or clarithromycin [1][2], makes it the macrolide of choice for research into phagocyte-mediated drug delivery, intracellular pathogen eradication, and tissue-directed pharmacokinetic modeling. Procuring azithromycin rather than clarithromycin or erythromycin is essential for studies investigating the 'Trojan horse' delivery mechanism of antibiotics to infection sites.

Safety Pharmacology Studies Requiring Macrolides with Divergent Cardiovascular Risk Profiles

For research programs investigating drug-induced QT prolongation and proarrhythmia, azithromycin offers a distinct electrophysiological profile: it prolongs QT but does not induce early afterdepolarizations or torsade de pointes, in contrast to clarithromycin and erythromycin, which alter action potential configuration and trigger arrhythmias [1]. Procurement of azithromycin for comparative cardiovascular safety studies enables investigators to dissect mechanisms of QT prolongation without the confounding variable of high proarrhythmic liability, a differentiation not possible with the other macrolides.

In Vitro Susceptibility Testing and Breakpoint Determination for Gram-Negative Respiratory Pathogens

Azithromycin's 4- to 8-fold greater potency against Haemophilus influenzae compared to erythromycin and clarithromycin, and its 21-percentage-point higher susceptibility rate (100% vs 79%) in European surveillance data [1][2], supports its preferential procurement for in vitro microbiology studies focusing on Gram-negative respiratory tract isolates. When establishing MIC breakpoints, evaluating new formulations, or conducting surveillance for H. influenzae susceptibility, azithromycin provides a more favorable activity profile that cannot be extrapolated from erythromycin or clarithromycin data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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